1-(3-Methoxyphenyl)-1H-imidazol-2-amine
Description
Significance of the Imidazole (B134444) Nucleus in Bioactive Molecules
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This structural motif is a cornerstone in the architecture of a vast number of biologically active molecules. nih.govnih.gov Its prevalence stems from its unique electronic properties, including its aromaticity and the ability of its nitrogen atoms to act as both hydrogen bond donors and acceptors. This versatility allows imidazole-containing compounds to interact with a wide array of biological targets, such as enzymes and receptors, with high affinity and specificity. researchgate.net
The imidazole nucleus is a fundamental component of essential biomolecules, including the amino acid histidine, which plays a critical role in enzyme catalysis and protein structure. Furthermore, the imidazole moiety is present in numerous approved pharmaceutical agents, underscoring its therapeutic importance. researchgate.net Its derivatives have been shown to exhibit a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties. mdpi.comresearchgate.net
Overview of the 1-(3-Methoxyphenyl)-1H-imidazol-2-amine Scaffold in Medicinal Chemistry
The 1-Aryl-1H-imidazole Core: The substitution at the N-1 position of the imidazole ring with an aryl group, in this case, a 3-methoxyphenyl (B12655295) group, is a common strategy in medicinal chemistry to modulate the compound's pharmacokinetic and pharmacodynamic profile. The nature and substitution pattern of the aryl ring can influence factors such as metabolic stability, lipophilicity, and target-binding affinity.
The 2-Aminoimidazole Moiety: The 2-aminoimidazole unit is a recognized pharmacophore found in various natural products and synthetic compounds with diverse biological activities. This functional group can participate in crucial hydrogen bonding interactions with biological targets.
The 3-Methoxyphenyl Group: The presence of a methoxy (B1213986) group on the phenyl ring at the meta position can influence the molecule's electronic distribution and steric properties. The methoxy group can act as a hydrogen bond acceptor and its position on the aromatic ring can dictate the orientation of the molecule within a binding pocket.
While direct studies on this compound are limited, research on analogous structures provides valuable insights. For instance, various 1-aryl-1H-imidazole derivatives have been synthesized and evaluated for a range of therapeutic applications. nih.gov
Research Trajectory and Academic Interest in Imidazole-2-amine Derivatives
The academic and industrial interest in imidazole-2-amine derivatives has been consistently strong. The research trajectory has been driven by the pursuit of novel therapeutic agents with improved efficacy and safety profiles. The core imidazole-2-amine structure serves as a versatile template for chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR).
Researchers have synthesized and screened extensive libraries of imidazole-2-amine derivatives against a multitude of biological targets. This has led to the identification of lead compounds with potential applications in various disease areas. The ongoing research in this field continues to focus on optimizing the potency, selectivity, and drug-like properties of these derivatives through synthetic innovations and computational modeling.
Structure
3D Structure
Properties
IUPAC Name |
1-(3-methoxyphenyl)imidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-14-9-4-2-3-8(7-9)13-6-5-12-10(13)11/h2-7H,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBVVVNSQMBMLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CN=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic Characterization and Structural Elucidation of 1 3 Methoxyphenyl 1h Imidazol 2 Amine
Nuclear Magnetic Resonance Spectroscopy (NMR) for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine is anticipated to exhibit distinct signals corresponding to each unique proton environment. The protons on the imidazole (B134444) ring (H-4 and H-5) are expected to appear as doublets in the aromatic region, typically between δ 6.5 and 7.5 ppm. The protons of the 3-methoxyphenyl (B12655295) group will present a more complex pattern. The proton at the C2' position, being ortho to the imidazole substituent, is likely to be a triplet or a singlet-like peak around δ 7.0-7.2 ppm. The protons at C4' and C6' would also resonate in the aromatic region, with their chemical shifts influenced by the methoxy (B1213986) group and their position relative to the imidazole ring. The proton at C5' is expected to be a triplet around δ 7.3-7.5 ppm. The methoxy group (-OCH₃) protons will characteristically appear as a sharp singlet further upfield, likely in the range of δ 3.8-4.0 ppm. The amine (-NH₂) protons are expected to show a broad singlet, the chemical shift of which can be highly variable (typically δ 4.0-6.0 ppm) depending on the solvent and concentration, and this signal would disappear upon D₂O exchange.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on the carbon skeleton. The C2 carbon of the imidazole ring, bonded to the amino group and a nitrogen atom, is expected to be the most downfield of the imidazole carbons, resonating around δ 150-160 ppm. The C4 and C5 carbons of the imidazole ring will likely appear in the δ 110-130 ppm region. For the 3-methoxyphenyl ring, the carbon attached to the oxygen of the methoxy group (C3') will be significantly downfield, around δ 160 ppm. The carbon atom directly bonded to the imidazole ring (C1') is expected around δ 135-140 ppm. The other aromatic carbons (C2', C4', C5', C6') will have chemical shifts in the typical aromatic range of δ 105-130 ppm, with their precise locations influenced by the electronic effects of the methoxy and imidazole substituents. The methoxy carbon (-OCH₃) will give a distinct signal in the upfield region, typically around δ 55-60 ppm.
Interactive Data Table: Predicted NMR Data
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Imidazole H-4/H-5 | 6.5 - 7.5 (d) | 110 - 130 |
| Imidazole C-2 | - | 150 - 160 |
| Phenyl H-2' | 7.0 - 7.2 (t/s) | 105 - 130 |
| Phenyl H-4' | Aromatic Region | 105 - 130 |
| Phenyl H-5' | 7.3 - 7.5 (t) | 105 - 130 |
| Phenyl H-6' | Aromatic Region | 105 - 130 |
| Phenyl C-1' | - | 135 - 140 |
| Phenyl C-3' | - | ~160 |
| -OCH₃ Protons | 3.8 - 4.0 (s) | 55 - 60 |
| -NH₂ Protons | 4.0 - 6.0 (br s) | - |
Infrared Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the IR spectrum is expected to show several key absorption bands. The N-H stretching vibrations of the primary amine group (-NH₂) should appear as two distinct bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹. The C-H stretching of the methoxy group is expected to be seen just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole and phenyl rings will likely produce a series of sharp bands in the 1450-1650 cm⁻¹ region. A strong absorption band corresponding to the C-O stretching of the methoxy group should be present in the 1200-1300 cm⁻¹ range for the aryl ether linkage and around 1000-1100 cm⁻¹ for the alkyl ether part. The N-H bending vibration of the primary amine is expected around 1580-1650 cm⁻¹.
Interactive Data Table: Predicted IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |
| Primary Amine (-NH₂) | N-H Bend | 1580 - 1650 |
| Aromatic Ring | C-H Stretch | > 3000 |
| Methoxy Group (-OCH₃) | C-H Stretch | < 3000 |
| Imidazole/Phenyl Rings | C=N, C=C Stretch | 1450 - 1650 |
| Aryl Ether (-O-Ph) | C-O Stretch | 1200 - 1300 |
| Alkyl Ether (CH₃-O-) | C-O Stretch | 1000 - 1100 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. The nominal molecular weight of this compound (C₁₀H₁₁N₃O) is 189 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 189.
The fragmentation pattern can offer further structural confirmation. Common fragmentation pathways would likely involve the loss of small, stable molecules or radicals. For instance, cleavage of the methoxy group could result in a fragment ion from the loss of a methyl radical (•CH₃, 15 Da) leading to a peak at m/z 174, or the loss of formaldehyde (B43269) (CH₂O, 30 Da) to give a peak at m/z 159. Cleavage of the bond between the phenyl ring and the imidazole nitrogen could also occur. The imidazole ring itself may undergo characteristic fragmentation.
Interactive Data Table: Predicted Mass Spectrometry Fragments
| m/z | Identity | Notes |
| 189 | [M]⁺ | Molecular Ion |
| 174 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |
| 159 | [M - CH₂O]⁺ | Loss of formaldehyde from the methoxy group |
X-ray Crystallography for Solid-State Molecular Conformation (if available for related compounds)
While the crystal structure of this compound has not been reported, analysis of related structures provides valuable insight into its likely solid-state conformation. Studies on 1-phenyl-imidazole derivatives often show a non-coplanar arrangement between the imidazole and phenyl rings. researchgate.netsemanticscholar.org The dihedral angle between the two rings is influenced by the substituents on the phenyl ring and the packing forces within the crystal lattice. For instance, in 1-(3-Methoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole, the imidazole ring makes a significant dihedral angle with the methoxyphenyl ring.
Computational and Theoretical Investigations of this compound
A comprehensive review of the computational and theoretical investigations into the chemical compound this compound is not currently available in published scientific literature. While extensive research exists on the computational analysis of various imidazole derivatives, specific studies detailing the quantum chemical calculations, molecular modeling, and conformational analysis for this particular molecule could not be identified.
General methodologies for theoretical chemistry, such as Density Functional Theory (DFT), are widely used to study the electronic structure and reactivity of heterocyclic compounds. niscpr.res.innih.gov Similarly, analyses of molecular orbitals (HOMO-LUMO) and electrostatic potential surfaces are standard practices to predict the chemical behavior and interaction sites of molecules within the imidazole class. irjweb.comuni-muenchen.denih.gov Molecular docking is also a common computational technique to explore the potential interactions of imidazole-containing compounds with biological targets. nih.govrsc.orgrsc.org
However, the application of these specific computational methods to this compound, and the resulting data for its optimized geometry, reactivity descriptors, ligand-protein interactions, and tautomeric forms, are not present in the available literature. Therefore, the detailed sections and subsections outlined in the user's request cannot be populated with scientifically accurate and specific findings for this compound. Further research and publication in this specific area are needed to provide the requested information.
Computational and Theoretical Investigations of 1 3 Methoxyphenyl 1h Imidazol 2 Amine
Molecular Modeling and Docking Studies for Biological Target Interaction
Simulation of Molecular Dynamics for Target Engagement
Molecular dynamics (MD) simulations are a powerful computational tool used to predict and analyze the interaction between a ligand, such as 1-(3-Methoxyphenyl)-1H-imidazol-2-amine, and its biological target at an atomic level over a specified period. These simulations provide insights into the stability of the ligand-protein complex, conformational changes, and the key interactions that govern binding. While specific molecular dynamics simulation studies for this compound are not extensively detailed in the available literature, the methodology for such an investigation would follow established protocols for similar small molecule inhibitors.
A typical MD simulation study for this compound would commence with the preparation of the ligand-protein complex. This involves obtaining the three-dimensional structure of the target protein, often from a repository like the Protein Data Bank, and docking the ligand into the active site using molecular docking programs. The resulting complex is then placed in a simulated physiological environment, typically a box of water molecules with appropriate ions to neutralize the system and mimic the cellular ionic strength.
The system is then subjected to energy minimization to relieve any steric clashes or unfavorable geometries. Following minimization, the system is gradually heated to a physiological temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble) to ensure a stable starting point for the production simulation. The production MD simulation is then run for a significant duration, often in the range of nanoseconds to microseconds, to capture the dynamic behavior of the ligand-protein complex.
Analysis of the MD simulation trajectory provides a wealth of information. Key parameters that are typically evaluated include:
Root Mean Square Deviation (RMSD): This metric is used to assess the stability of the protein and the ligand throughout the simulation. A stable RMSD value over time suggests that the system has reached equilibrium.
Root Mean Square Fluctuation (RMSF): RMSF analysis helps to identify the flexibility of different regions of the protein. Significant fluctuations in the active site residues upon ligand binding can indicate induced-fit mechanisms.
Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and the protein over time, which are crucial for binding affinity and specificity.
Binding Free Energy Calculations: Methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be employed to estimate the binding free energy of the ligand to the protein, providing a quantitative measure of binding affinity.
The insights gained from these simulations can guide the rational design of more potent and selective inhibitors based on the dynamic interactions observed.
Interactive Data Table: Representative Molecular Dynamics Simulation Parameters
| Parameter | Value | Description |
| Simulation Software | GROMACS | A widely used software package for molecular dynamics simulations. |
| Force Field | CHARMM36 | A set of parameters used to describe the potential energy of the system. |
| Water Model | TIP3P | A common three-site water model used in simulations. |
| System Size | ~50,000 atoms | Approximate number of atoms in the simulation box, including protein, ligand, water, and ions. |
| Simulation Time | 100 ns | The duration of the production molecular dynamics simulation. |
| Temperature | 300 K | The temperature at which the simulation is maintained. |
| Pressure | 1 atm | The pressure at which the simulation is maintained. |
Interactive Data Table: Illustrative Analysis of a Simulated Ligand-Protein Complex
| Analysis Metric | Result | Interpretation |
| Average RMSD of Protein | 1.5 Å | Indicates that the overall protein structure remains stable throughout the simulation. |
| Average RMSD of Ligand | 0.8 Å | Suggests that the ligand remains stably bound in the active site. |
| Key Hydrogen Bonds | Maintained >80% of simulation time | Highlights the persistent and important hydrogen bond interactions for binding. |
| Estimated Binding Free Energy | -45.5 kcal/mol | A negative value indicating a favorable binding interaction between the ligand and the protein. |
Biological Activity and Mechanistic Insights of 1 3 Methoxyphenyl 1h Imidazol 2 Amine and Its Derivatives
Enzyme Inhibition Profiling and Molecular Targets
Other Relevant Enzymatic Pathways
While the primary enzymatic targets of many imidazole-based compounds are often kinases or proteins involved in cell cycle regulation, derivatives of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine have been investigated for their effects on other significant enzymatic pathways. The diverse biological activities of imidazole-containing compounds suggest their potential to interact with a wide range of enzymes. longdom.orgresearchgate.net For instance, the polyamine biosynthetic pathway, which is crucial for parasite survival, has been identified as an important target. nih.gov
One area of investigation involves enzymes crucial for pathogen survival. A study on N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, a related benzimidazole (B57391) derivative, demonstrated its ability to inhibit the activity of recombinant Leishmania mexicana arginase by 68.27%. nih.gov Arginase is a key enzyme in the polyamine pathway for Leishmania parasites, and its inhibition can disrupt critical cellular functions, leading to parasite death. This suggests that targeting unique metabolic enzymes in pathogens is a viable strategy for derivatives of this class. nih.gov
Additionally, amine transaminases (ATAs) have been utilized in the biocatalytic synthesis of structurally similar chiral amines, such as (S)-1-(3-methoxyphenyl)ethylamine. mdpi.com Amine transaminases catalyze the transfer of an amine group from a donor to a ketone acceptor with high stereoselectivity. nih.gov While this represents a synthetic application, it underscores the interaction of this class of methoxyphenyl-amine structures with specific enzyme families. The development of biocatalytic processes using ATAs is significant for producing enantiomerically pure amines that are valuable intermediates for pharmaceuticals. mdpi.comresearchgate.net
Interactions with Nucleic Acids and Cellular Components
The molecular mechanism of action for many therapeutic agents involves direct interaction with fundamental cellular components like nucleic acids and the cytoskeleton. Derivatives of this compound have been explored for these interactions, revealing potential mechanisms for their biological effects, including anticancer activity.
Several studies have indicated that imidazole (B134444) and particularly dicationic benzimidazole derivatives can bind to the minor groove of DNA, with a preference for AT-rich sequences. lshtm.ac.uk This mode of binding is a known mechanism for antitrypanosomal activity, as it can interfere with DNA replication and transcription. lshtm.ac.uk For example, novel imidazoline (B1206853) benzimidazole derivatives were specifically evaluated for their binding affinity with DNA and RNA, with results suggesting this interaction is key to their biological potency. lshtm.ac.uk
The interaction is not limited to minor groove binding. Studies on other heterocyclic derivatives have shown that compounds can interact with calf thymus DNA (CT-DNA) via intercalation. nih.gov This was observed with a 1,2,3-triazole derivative, which caused a bathochromic shift and significant hypochromicity in the UV-vis spectrum upon addition of CT-DNA, classic signs of an intercalative binding mode. nih.gov Such interactions can disrupt the DNA structure, effectively inhibiting processes like transcription and leading to cell death. nih.gov While direct studies on this compound are limited, the data from structurally related compounds suggest that DNA/RNA binding is a plausible mechanism contributing to its bioactivity.
Table 1: DNA Binding Characteristics of Related Heterocyclic Compounds
| Compound Class | Target | Binding Mode | Method | Key Finding | Reference |
|---|---|---|---|---|---|
| Imidazoline Benzimidazoles | DNA/RNA | Minor Groove Binding | Spectroscopic Analysis | Affinity for AT-sequences linked to antitrypanosomal activity. | lshtm.ac.uk |
| 1,2,3-Triazole Derivative | CT-DNA | Intercalation | UV-vis Spectroscopy | Bathochromic shift (13 nm) and hypochromicity (86.18%) observed. | nih.gov |
The microtubule network is a critical component of the cellular cytoskeleton, essential for cell division, structure, and intracellular transport. nih.gov Its dynamic nature of polymerization and depolymerization makes it an attractive target for anticancer drugs. youtube.com Several imidazole-based compounds have been identified as inhibitors of tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. nih.govplos.org
For instance, a series of novel trimethoxyphenyl (TMP)-based imidazole analogues were evaluated for their effect on β-tubulin polymerization. The most potent compounds, 9 and 10, displayed significant inhibition of 86.73% and 80.51%, respectively, comparable to the known tubulin inhibitor podophyllotoxin (B1678966) (91.32%). nih.gov Another study on N,4-diaryl-1,3-thiazole-2-amines found that the lead compound, 10s, potently inhibited tubulin polymerization, disrupted the microtubule network in SGC-7901 cells, and arrested the cell cycle in the G2/M phase. plos.org Molecular docking studies further suggested that this compound binds to the colchicine (B1669291) binding site on tubulin. plos.org These findings strongly support the modulation of microtubule dynamics as a key mechanism of action for this class of compounds.
Table 2: Tubulin Polymerization Inhibition by Imidazole Derivatives
| Compound | Cell Line | Activity | IC₅₀ (µM) | % Inhibition | Reference |
|---|---|---|---|---|---|
| Compound 9 | HepG2 | β-tubulin polymerization inhibition | 1.38 | 86.73% | nih.gov |
| Compound 10 | HepG2 | β-tubulin polymerization inhibition | 2.52 | 80.51% | nih.gov |
| Compound 11 | HepG2 | β-tubulin polymerization inhibition | 3.21 | 69.95% | nih.gov |
Y-box binding protein 1 (YB-1) is a multifunctional protein involved in the regulation of transcription and translation, DNA repair, and drug resistance. nih.govresearchgate.net It is overexpressed in many cancers and is associated with poor prognosis, making it a compelling therapeutic target. nih.gov YB-1 binds to both DNA and RNA and plays a crucial role in cancer progression and resistance to chemotherapy. nih.gov
The development of small molecule inhibitors that can disrupt the interaction between YB-1 and nucleic acids, particularly messenger RNA (mRNA), is an active area of research. elifesciences.org An integrative drug screening approach combining computational techniques with cellular assays has been developed to identify potent YB-1 inhibitors. nih.govresearchgate.net This methodology led to the identification of several compounds that significantly interfere with the binding of mRNA to YB-1 in cells. researchgate.net Although specific studies targeting YB-1 with this compound have not been reported, the established role of YB-1 in cancer suggests that derivatives from this chemical scaffold could be explored as potential YB-1 inhibitors.
Elucidation of Molecular Mechanisms of Action in Cellular Assays
Cell-based assays are fundamental to understanding the functional consequences of a compound's molecular interactions. For derivatives of this compound, these assays have been crucial in demonstrating their potential as therapeutic agents, particularly in oncology.
A primary indicator of therapeutic potential for this class of compounds is their ability to inhibit cell proliferation. Numerous studies have documented the potent cytotoxic activity of imidazole and benzimidazole derivatives against various human cancer cell lines. nih.govnih.govmdpi.com
For example, novel trimethoxyphenyl-based imidazole analogues exhibited potent cytotoxic activity against the hepatocellular carcinoma HepG2 cell line, with IC₅₀ values in the low micromolar range. nih.gov Similarly, a series of substituted benzimidazole derivatives were screened against the MCF-7 breast cancer cell line, with compound 22 emerging as exceptionally potent (IC₅₀ = 0.9 µM), significantly more so than the standard drug 5-fluorouracil (B62378) (IC₅₀ = 35.4 µM). nih.gov Further studies on N-substituted benzimidazole carboxamides showed strong, selective antiproliferative activity against the MCF-7 cell line. mdpi.com
The mechanism behind this cytotoxicity often involves the induction of apoptosis (programmed cell death) and cell cycle arrest. The benzimidazole derivative compound 8 was shown to induce apoptosis in L. mexicana parasites, accompanied by an increase in reactive oxygen species (ROS) production and significant ultrastructural changes, including mitochondrial disorganization. nih.gov In cancer cells, tubulin inhibitors derived from this scaffold have been shown to cause a dramatic arrest of the cell cycle in the G2/M phase, preventing mitosis and leading to cell death. plos.org
Table 3: Antiproliferative Activity of Imidazole and Benzimidazole Derivatives
| Compound | Cell Line(s) | IC₅₀ (µM) | Standard Drug (IC₅₀ µM) | Reference |
|---|---|---|---|---|
| Compound 9 | HepG2 | 1.38 | Podophyllotoxin (Not specified) | nih.gov |
| Compound 10 | HepG2 | 2.52 | Podophyllotoxin (Not specified) | nih.gov |
| Compound 11 | HepG2 | 3.21 | Podophyllotoxin (Not specified) | nih.gov |
| Compound 22 | MCF-7 | 0.9 | 5-Fluorouracil (35.4) | nih.gov |
| Compound 12 | MCF-7 | 7.0 | 5-Fluorouracil (35.4) | nih.gov |
| Compound 21 | MCF-7 | 5.4 | 5-Fluorouracil (35.4) | nih.gov |
| Compound 29 | MCF-7 | 5.5 | 5-Fluorouracil (35.4) | nih.gov |
| Cyano-substituted derivative 10 | HCT 116, MCF-7, HEK 293 | 2.2 - 4.4 | - | mdpi.com |
Limited Publicly Available Data on the Specific Biological Activity of this compound
Following a comprehensive search of scientific literature and patent databases, it has been determined that there is a notable lack of specific, publicly available research detailing the biological activity and mechanistic insights of the chemical compound This compound and its direct derivatives, as required by the provided outline. While the broader class of imidazole and benzimidazole derivatives has been the subject of extensive research, yielding compounds with a wide array of biological activities, specific data on the modulatory effects on signaling pathways and high-throughput screening for "this compound" remains scarce.
The performed searches yielded information on related, but structurally distinct, compounds. For instance, studies on other methoxyphenyl-substituted imidazole and benzimidazole analogues have demonstrated activities such as anticancer, leishmanicidal, and kinase inhibition. This research highlights the potential of this chemical scaffold in drug discovery. However, these findings are not directly applicable to "this compound" without specific experimental validation.
Due to the strict adherence required to the provided outline and the focus solely on the requested compound, the absence of direct research findings prevents the generation of a thorough, informative, and scientifically accurate article on the "Modulatory Effects on Signaling Pathways" and "High-Throughput Screening for Biological Activity" of This compound . Extrapolating from related but different molecules would not meet the required standard of scientific accuracy for the specific compound of interest.
Therefore, the requested article focusing solely on the chemical compound “this compound” cannot be generated at this time due to insufficient available data in the public domain. Further experimental research and publication are needed to elucidate the specific biological properties of this compound.
Structure Activity Relationship Sar Studies of 1 3 Methoxyphenyl 1h Imidazol 2 Amine Analogs
Impact of Phenyl Ring Substituents on Biological Activity
The nature and position of substituents on the phenyl ring attached to the imidazole (B134444) core play a pivotal role in modulating the biological activity of these compounds. Electronic properties, steric hindrance, and lipophilicity introduced by these substituents can significantly alter interactions with biological targets.
The methoxy (B1213986) group (-OCH3) is a key feature of the parent compound. As an electron-donating group, it can increase the electron density of the aromatic ring and influence the molecule's binding affinity and pharmacokinetic properties. researchgate.net The position of the methoxy group (ortho, meta, or para) is critical. Studies on related heterocyclic compounds have shown that positional changes can lead to significant variations in activity. For instance, in one study of imidazole hybrids, a compound featuring two methoxy groups at the meta positions of the phenyl ring demonstrated the strongest effects against certain cancer cell lines. mdpi.com This suggests that a dimethoxy substitution pattern, particularly at the meta positions, could be a favorable modification. The methoxy group's ability to enhance ligand binding and improve physicochemical properties makes it a valuable substituent in drug design. researchgate.net
Table 1: Effect of Methoxy Group Substitution on Biological Activity of Phenyl-Imidazole Analogs
| Phenyl Ring Substitution | Observed Biological Effect | Reference |
|---|---|---|
| Single Methoxy Group | Can enhance ligand binding and ADME properties. | researchgate.net |
This table illustrates the influence of methoxy group placement on the activity of related imidazole compounds.
Halogenation is a common strategy in medicinal chemistry to enhance the potency and metabolic stability of drug candidates. nih.gov The introduction of halogen atoms (F, Cl, Br, I) or halogenated groups like trifluoromethyl (-CF3) onto the phenyl ring can significantly impact biological activity. Halogens are electron-withdrawing groups that can alter the electronic distribution of the ring. studypug.com In studies of imidazole derivatives, the presence of halo substituents such as fluorine and chlorine has been shown to weaken certain biological activities compared to electron-donating groups. nih.gov
The trifluoromethyl group, a strong electron-withdrawing group, is of particular interest. In SAR studies of thieno-pyrimidine derivatives, a 4-chloro-3-(trifluoromethyl)phenyl group was found to be a key component for high activity, engaging in hydrophobic interactions with its target. mdpi.com This indicates that while simple halogenation might decrease activity in some contexts, a combination of halogens or the use of a -CF3 group can be beneficial, likely by improving target engagement or pharmacokinetic properties. The effect of halogenation can be complex, enhancing activity in some cases while diminishing it in others, depending on the specific biological target and the position of the substituent. nih.gov
The electronic nature of substituents on the phenyl ring is a critical determinant of biological activity. These groups are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). wikipedia.org
Electron-Donating Groups (EDGs): EDGs, such as hydroxyl (-OH), amine (-NH2), and methoxy (-OCH3) groups, increase the electron density of the aromatic ring. studypug.comwikipedia.org This increased nucleophilicity can enhance interactions with biological targets. youtube.com Research has shown that incorporating an electron-donating -OH group into the phenyl ring of an imidazole derivative increased its biological activity. nih.gov In general, EDGs are considered activating groups that can make the aromatic ring more reactive. youtube.com
Electron-Withdrawing Groups (EWGs): EWGs, such as nitro (-NO2) and halo groups (-F, -Cl), pull electron density away from the aromatic ring, making it less nucleophilic. studypug.comyoutube.com In several studies on imidazole-based compounds, the introduction of EWGs like fluorine and chlorine led to a decrease in the desired biological effect when compared to analogs with EDGs. nih.gov EWGs are typically deactivating groups, which can reduce the molecule's reactivity. wikipedia.org However, this is not a universal rule, as the specific interaction with the target protein is paramount. In some contexts, EWGs are necessary for optimal binding and activity. mdpi.com
Table 2: General Influence of Electronic Groups on Phenyl-Imidazole Analog Activity
| Group Type | Example Substituents | General Effect on Phenyl Ring | Typical Impact on Biological Activity | Reference |
|---|---|---|---|---|
| Electron-Donating (EDG) | -OH, -OCH3, -NH2 | Increases electron density | Tends to increase activity | nih.govacs.org |
This table summarizes the general trends observed for EDGs and EWGs on the biological activity of imidazole derivatives.
Modification of the Imidazole Ring System and its Effects
The imidazole core is not merely a scaffold but an active participant in biological interactions. Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, are fundamental to its function. nih.gov
The substituent at the N-1 position of the imidazole ring is crucial for orienting the molecule within a target's binding site. In the parent compound, this is the 3-methoxyphenyl (B12655295) group. SAR studies on related compounds often involve replacing this group to probe the requirements of the binding pocket. For example, in a series of 2,4-diphenyl-1H-imidazole analogs, various substitutions at this position were explored to optimize activity. nih.gov Similarly, research on benzimidazole (B57391) derivatives showed that modifying the N-1 substituent was a key strategy in exploring the SAR. nih.gov The size, lipophilicity, and electronic nature of the group at N-1 can dramatically influence potency and selectivity. Aromatic rings are often favored at this position, suggesting that π-π stacking or other hydrophobic interactions are important for activity. nih.gov
The 2-amino group is a defining feature of the 1-(3-Methoxyphenyl)-1H-imidazol-2-amine scaffold. 2-Aminoimidazole moieties are found in various natural products and are recognized as important pharmacophores. researchgate.net This group is a potent hydrogen bond donor and can also be protonated, allowing for crucial ionic interactions with biological targets, such as enzymes or receptors. nih.gov
The significance of the amino group is often confirmed by modifying it. For instance, converting the primary amine (-NH2) to a secondary or tertiary amine, or replacing it with other functional groups, typically leads to a substantial loss of activity. This highlights the group's essential role in molecular recognition. In SAR studies of 2-aminopyridine inhibitors, the 2-amino group was found to be a critical anchor for binding. acs.org Similarly, in studies of 2-aminothiazoles, the amino group was essential for the observed biological effects. nih.gov These findings underscore that the 2-amino group on the imidazole ring is likely indispensable for the biological activity of this class of compounds, primarily through its ability to form key hydrogen bonds with the target protein.
Introduction of Fused Ring Systems and Heterocyclic Moieties
The core imidazole ring of this compound serves as a versatile scaffold for the introduction of additional ring systems. Fusing other rings to this core can significantly alter the molecule's shape, rigidity, and electronic properties, thereby influencing its interaction with biological targets.
One common strategy involves the fusion of a benzene ring to the imidazole core, creating a benzimidazole system. uq.edu.au Benzimidazoles are prevalent scaffolds in medicinal chemistry, found in several marketed drugs. uq.edu.au The fusion results in a more planar and rigid structure, which can enhance binding affinity through increased surface area for hydrophobic interactions. For instance, studies on related heterocyclic systems have shown that replacing an imidazole with a benzimidazole ring can improve biological activity, potentially due to favorable interactions with polar functions and pi-stacking interactions with aromatic residues like phenylalanine in a target's active site. mdpi.com
Another approach is the incorporation of other heterocyclic moieties. The fusion of rings like pyrazine, pyridazine, or triazole can introduce additional nitrogen atoms, creating potential new hydrogen bond donor or acceptor sites. nih.gov For example, the development of 1,2,4-triazolo[1,5-a] mdpi.comnih.govresearchgate.nettriazines (5-azapurines) as purine isosteres highlights the strategy of using fused heterocyclic systems to mimic natural ligands and interact with their corresponding biological targets. nih.gov The synthesis of imidazo[2,1-b] mdpi.comnih.govnih.govthiadiazoles represents another class of fused systems where the introduction of a thiadiazole ring can modulate the compound's physicochemical properties and biological profile. nih.gov
The choice of the fused ring system and its substitution pattern is critical. Studies on pyrazolopyridine derivatives, for example, have shown that the position of nitrogen atoms within the fused ring system has a close relationship with inhibitory activity. nih.gov This underscores the importance of precise structural modifications to optimize interactions with the target protein.
| Fused System Example | Rationale for Introduction | Potential Impact on Activity |
| Benzimidazole | Increases rigidity and surface area for hydrophobic interactions. uq.edu.aumdpi.com | Can enhance binding affinity and activity. mdpi.com |
| Imidazo[2,1-b] mdpi.comnih.govnih.govthiadiazole | Modulates physicochemical properties and introduces new interaction points. nih.gov | Alters biological profile, with potential for targeted activity. nih.gov |
| 1,2,4-Triazolo[1,5-a]pyrimidine | Acts as a bioisostere for natural purines. mdpi.com | Can mimic natural ligands to interact with biological targets. nih.govmdpi.com |
| Pyrazolopyridine | Varies the position of nitrogen atoms for optimized interactions. nih.gov | Activity is sensitive to the precise location of heteroatoms. nih.gov |
Side Chain Variations and Linker Optimizations
Beyond the core scaffold, modifications to the side chains and the linkers connecting different parts of the molecule are crucial for fine-tuning activity and properties.
Alkyl Linkers : Simple alkyl chains offer flexibility, allowing the connected functional groups to adopt various spatial orientations to fit into a binding pocket. However, excessive flexibility can be detrimental, leading to an entropy penalty upon binding. unina.it
Aryl Linkers : Aryl linkers, such as a phenyl group, introduce rigidity and can participate in pi-stacking interactions with aromatic amino acid residues in the target protein. The substitution pattern on the aryl ring provides a means to modulate electronic properties and introduce further points of interaction. Research on imidazole-derived ethers has demonstrated the synthesis and evaluation of both alkyl and aryl ether derivatives, highlighting the exploration of different linker types. nih.govnih.gov
Heteroaryl Linkers : Heteroaryl linkers, containing rings like pyridine, pyrimidine, or triazole, offer a way to introduce hydrogen bond donors and acceptors, which can form specific interactions with the target, potentially increasing potency and selectivity. researchgate.net The use of a 2-(1H-imidazol-2-yl)pyridine ligand, for instance, combines the properties of both imidazole and pyridine moieties. researchgate.net
The choice of linker is often guided by the desire to position key functional groups in optimal orientations for binding. For example, in a series of 3,5-diaryl-2-aminopyridine inhibitors, Suzuki coupling was used to introduce aryl groups at specific positions, demonstrating the synthetic utility of aryl linkers in building complex molecules. acs.org
Molecular docking has become an indispensable tool in the rational design of novel analogs. By simulating the binding of a ligand to the three-dimensional structure of a target protein, docking studies can predict binding conformations and affinities, guiding the selection of modifications most likely to improve activity. nih.gov
For example, docking studies on imidazo[2,1-b] mdpi.comnih.govnih.govthiadiazole derivatives showed that a specific compound binds within the active site of its target kinase through strong hydrogen bonding and hydrophobic interactions. nih.gov Such insights are invaluable for rationalizing observed SAR and for designing new compounds with improved binding characteristics.
The process typically involves:
Identifying the binding site : Determining the key amino acid residues involved in ligand recognition.
Predicting binding modes : Docking a series of analogs to understand how different functional groups interact with the binding site.
Scoring and ranking : Using scoring functions to estimate the binding affinity of different analogs.
This information can then be used to prioritize the synthesis of compounds predicted to have the highest affinity. For instance, if docking reveals a specific pocket in the active site, new analogs can be designed with substituents that can occupy this pocket and form favorable interactions. semanticscholar.org This approach helps to focus synthetic efforts on the most promising candidates, saving time and resources. researchgate.net
| Compound Series | Docking Target | Key Interactions Identified | Design Strategy |
| Imidazo[2,1-b] mdpi.comnih.govnih.govthiadiazoles nih.gov | TGF-β type I receptor kinase | Hydrogen bonding and hydrophobic interactions | Design of analogs to enhance these specific interactions. |
| Benzothieno[3,2-d]pyrimidines nih.gov | Cyclooxygenase-2 (COX-2) | Hydrogen bonds with Arg-120 and Tyr-355 | Introduction of groups to strengthen interactions with key residues. |
| 1,3,4-Oxadiazole derivatives semanticscholar.org | EGFR tyrosine kinase | Hydrogen bonds with Met 769 | Modification of substituents to optimize hydrogen bonding. |
The three-dimensional shape and flexibility of a molecule are critical determinants of its biological activity. Conformational flexibility allows a molecule to adapt its shape to fit the binding site of a target protein. However, a high degree of flexibility can be entropically unfavorable for binding. unina.it Therefore, a key strategy in drug design is to restrict the conformational freedom of a molecule to favor the bioactive conformation—the shape it adopts when bound to its target.
Introducing steric bulk, such as large alkyl or aryl groups, can have several effects:
It can restrict bond rotation, reducing the number of accessible conformations. nih.gov
It can create steric hindrance, preventing the molecule from binding to off-target proteins and thus improving selectivity.
Conversely, unfavorable steric clashes with the target protein can abolish activity. unina.it
The interplay between conformational flexibility and steric effects is complex. A substituent that restricts conformation might also introduce unfavorable steric interactions. Therefore, modifications must be carefully chosen. For example, the introduction of bulky substituents can be a strategy to optimize the spatial arrangement of functional groups. unina.it The goal is to design molecules that are pre-organized in their bioactive conformation, minimizing the entropic cost of binding and thus increasing affinity. nih.gov
Derivatives and Analog Studies of 1 3 Methoxyphenyl 1h Imidazol 2 Amine
Synthesis and Evaluation of N-Substituted Imidazole-2-amine Derivatives
The exocyclic amino group at the C2 position of the imidazole (B134444) ring is a key site for derivatization. As a primary amine, it readily undergoes reactions with various electrophiles to yield a diverse library of N-substituted analogs. Common synthetic strategies include N-acylation, N-alkylation, and N-arylation.
N-Acylation: The synthesis of N-acyl derivatives is typically achieved by reacting the parent amine with acylating agents such as acyl chlorides, anhydrides, or activated esters in the presence of a base. For instance, treatment with acetyl chloride or benzoyl chloride in a suitable solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) with a base such as triethylamine (B128534) would yield the corresponding N-acetyl and N-benzoyl amides. This modification introduces a carbonyl group, which can alter hydrogen bonding capabilities and steric profile.
N-Alkylation and N-Arylation: N-alkyl derivatives can be prepared through reductive amination with aldehydes or ketones or by direct substitution with alkyl halides. For the synthesis of N-aryl derivatives, modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, can be employed, reacting the parent amine with an aryl halide in the presence of a palladium catalyst and a suitable ligand. nih.gov
The evaluation of these N-substituted derivatives is guided by the therapeutic target. Given that the 2-aminoimidazole core is present in compounds with anticancer and anti-glycation properties, new analogs would be screened in relevant assays. mdpi.comnih.gov For example, anticancer activity could be assessed against a panel of human cancer cell lines, while anti-glycation potential can be measured by the inhibition of advanced glycation end-product (AGE) formation. mdpi.comnih.gov
| Derivative Name | Substitution Type | Potential Synthetic Reagent | Rationale for Synthesis & Evaluation |
|---|---|---|---|
| N-(1-(3-methoxyphenyl)-1H-imidazol-2-yl)acetamide | N-Acyl | Acetyl Chloride | Investigate the effect of a small, neutral acyl group on target binding and cell permeability. Evaluate for anticancer and anti-glycation activity. |
| N-(1-(3-methoxyphenyl)-1H-imidazol-2-yl)benzamide | N-Acyl | Benzoyl Chloride | Introduce aromatic ring for potential π-stacking interactions with biological targets. Evaluate for kinase inhibition. |
| N-benzyl-1-(3-methoxyphenyl)-1H-imidazol-2-amine | N-Alkyl | Benzaldehyde (via reductive amination) | Increase lipophilicity and introduce a flexible hydrophobic moiety. Assess impact on anticancer potency and CNS penetration. |
| 1-(3-methoxyphenyl)-N-phenyl-1H-imidazol-2-amine | N-Aryl | Iodobenzene (via Buchwald-Hartwig coupling) | Explore SAR of direct aryl substitution, potentially mimicking interactions of known inhibitors. Screen against Ser/Thr kinases. |
Exploration of Imidazole-Thioether Derivatives
The development of imidazole-thioether derivatives from 1-(3-methoxyphenyl)-1H-imidazol-2-amine involves a two-step synthetic sequence. First, the 2-amino group is converted into a 2-thiol (thione) functionality. Subsequently, the resulting thione is S-alkylated to produce the desired thioethers.
Thione Synthesis: The conversion of a 2-aminoimidazole to its corresponding imidazole-2-thione tautomer can be accomplished using reagents like carbon disulfide or thiophosgene. This transformation replaces the nucleophilic amine with a sulfur atom, which is also a potent nucleophile in its thiol form. Imidazole-2-thiones are a well-established class of compounds with diverse biological activities. niscpr.res.inscialert.net
S-Alkylation: The imidazole-2-thione exists in tautomeric equilibrium with its 2-mercapto-1H-imidazole form. The sulfur atom can be readily alkylated by reaction with various electrophiles, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or α-halo esters, in the presence of a base to deprotonate the thiol. This reaction proceeds via an SN2 mechanism to yield the corresponding 2-(alkylthio)-1H-imidazole derivatives.
The exploration of these thioether derivatives is warranted by the significant pharmacological properties associated with imidazole-2-thiols and related sulfur-containing heterocycles. niscpr.res.inscialert.net The synthesized compounds would be evaluated for activities such as antimicrobial, antifungal, and anticancer effects.
| Derivative Name | S-Substitution | Potential Alkylating Agent | Rationale for Exploration |
|---|---|---|---|
| 1-(3-methoxyphenyl)-2-(methylthio)-1H-imidazole | S-Methyl | Methyl Iodide | Introduce a small, neutral thioether to probe steric and electronic requirements at the target's active site. |
| 2-(benzylthio)-1-(3-methoxyphenyl)-1H-imidazole | S-Benzyl | Benzyl Bromide | Add a bulky, lipophilic group to enhance hydrophobic interactions and potentially improve cell membrane permeability. |
| Ethyl 2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetate | S-Carboethoxymethyl | Ethyl Bromoacetate | Incorporate a functional handle (ester) that can be further modified or may act as a hydrogen bond acceptor. Evaluate for enzyme inhibition. |
| 2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetic acid | S-Carboxymethyl | (Hydrolysis of the corresponding ester) | Introduce a charged carboxylate group to improve aqueous solubility or target binding sites with cationic residues. |
Hybrid Compounds Incorporating the 1-(3-Methoxyphenyl)-1H-imidazole Scaffold
Molecular hybridization is a drug design strategy that combines two or more distinct pharmacophores into a single molecule. mdpi.com This approach aims to create chimeric compounds with improved affinity, better selectivity, or a dual mechanism of action, potentially addressing multifactorial diseases or overcoming drug resistance. The 1-(3-methoxyphenyl)-1H-imidazole scaffold can be linked to other bioactive moieties, such as those found in anticancer, anti-inflammatory, or antimicrobial agents.
The synthetic approach for creating these hybrids depends on the chosen pharmacophores and the desired linker. The 2-amino group of the parent compound is a convenient handle for covalent linkage. For example, it can form an amide bond with a carboxylic acid-containing drug or a sulfonamide bond with a sulfonyl chloride-bearing moiety. Other positions on the imidazole or phenyl rings could also be functionalized to serve as attachment points.
Examples of pharmacophores that could be hybridized with the imidazole scaffold include:
Pyrazole and Triazole Moieties: Known for a wide range of biological activities, including anticancer and antimicrobial effects. nih.govacs.org
Sulfonamide Groups: A key feature of carbonic anhydrase inhibitors and various antibacterial drugs. nih.gov
1,3,4-Thiadiazole Core: Found in compounds with antiprotozoal and other antimicrobial properties. mdpi.com
The resulting hybrid compounds would be evaluated for biological activities reflecting both parent pharmacophores, with the goal of identifying synergistic or additive effects.
| Hybrid Concept | Linked Pharmacophore | Potential Linkage | Therapeutic Rationale |
|---|---|---|---|
| Imidazole-Pyrazole Hybrid | Pyrazole-4-carboxylic acid | Amide | Combine potential kinase inhibitory activity of the imidazole with the anti-inflammatory or anticancer properties of pyrazoles. acs.org |
| Imidazole-Sulfonamide Hybrid | 4-Carboxybenzenesulfonamide | Amide | Target carbonic anhydrase isoforms (e.g., CAIX) involved in tumor progression, creating a dual-action anticancer agent. nih.gov |
| Imidazole-Thiadiazole Hybrid | 5-Aryl-1,3,4-thiadiazole | Amine/Amide | Develop novel agents against neglected tropical diseases by combining two scaffolds with known antiprotozoal potential. mdpi.com |
| Imidazole-Benzimidazole Hybrid | Benzimidazole-2-acetic acid | Amide | Create molecules with enhanced DNA binding or enzyme inhibitory properties for potential use as anticancer or antiviral agents. nih.gov |
Development of Prodrugs and Targeted Delivery Systems (Conceptual)
Prodrug design is a strategy to overcome undesirable pharmaceutical or pharmacokinetic properties of a drug, such as poor solubility, low permeability, rapid metabolism, or lack of site specificity. ijpcbs.comjiwaji.edu A prodrug is an inactive or less active derivative that is converted in vivo to the active parent drug through enzymatic or chemical transformation.
For this compound, the 2-amino group is an ideal handle for prodrug development.
Improving Solubility: To enhance aqueous solubility for parenteral formulations, a hydrophilic promoiety like a phosphate, a short peptide, or an amino acid could be attached. nih.govnih.gov For example, linking L-valine could create a substrate for peptide transporters, potentially improving absorption. nih.gov
Enhancing Permeability: To improve absorption across biological membranes (e.g., the gastrointestinal tract or the blood-brain barrier), a lipophilic promoiety could be attached to temporarily mask the polar amino group. This could be achieved by forming a carbamate (B1207046) or an amide with a long-chain fatty acid.
Site-Specific Delivery: A more advanced concept involves designing a prodrug that is selectively activated at the target site. This could involve a promoiety that is cleaved by an enzyme that is overexpressed in tumor tissue, thereby releasing the active drug preferentially in the desired location and reducing systemic toxicity.
Targeted delivery systems represent another conceptual avenue. The parent compound could be encapsulated within a nanocarrier, such as a liposome (B1194612) or a polymeric nanoparticle. nih.gov These nanocarriers can be engineered to passively accumulate in tumor tissues via the enhanced permeability and retention (EPR) effect or actively targeted by attaching ligands (e.g., antibodies, peptides) to their surface that bind to receptors on target cells. nih.govjns.edu.af Zeolitic imidazole frameworks are another class of nanocarriers that could be explored for controlled release. researchgate.net These strategies aim to increase the therapeutic index of the drug by maximizing its concentration at the site of action while minimizing exposure to healthy tissues.
Future Research Perspectives for 1 3 Methoxyphenyl 1h Imidazol 2 Amine
Advancements in High-Throughput Screening and Lead Optimization
High-Throughput Screening (HTS) is a foundational technology in modern drug discovery, allowing for the rapid testing of vast compound libraries to identify initial "hits" against specific biological targets. nih.govazolifesciences.com Future research on 1-(3-Methoxyphenyl)-1H-imidazol-2-amine and its derivatives would benefit immensely from the application of advanced HTS techniques. pharmtech.com These include miniaturized, automated assays that increase throughput and reduce costs, as well as the use of more physiologically relevant 3D cell cultures and organoids. jocpr.comnih.gov
Once initial hits are identified, the lead optimization phase begins. This iterative process refines the chemical structure of a compound to enhance its efficacy, selectivity, and pharmacokinetic properties while minimizing potential toxicity. danaher.compatsnap.com For this compound, this would involve a systematic Structure-Activity Relationship (SAR) analysis. patsnap.com By synthesizing and evaluating a series of analogs with modifications to the methoxyphenyl and imidazole (B134444) rings, researchers can identify the key structural features responsible for biological activity. nih.govnih.gov A study on similar phenyl imidazole carboxamides demonstrated how SAR exploration led to analogs with improved potency and metabolic stability. monash.edu
| Strategy | Description | Application to this compound |
|---|---|---|
| Miniaturized HTS | Utilizes microfluidics and nanodispensing to run assays in smaller volumes, reducing reagent consumption and enabling larger-scale screening. azolifesciences.compharmtech.com | Screening large, diverse libraries of imidazole analogs against a panel of disease targets efficiently. |
| Phenotypic Screening | Assesses the effects of compounds on whole cells or organisms to identify desired therapeutic effects without a preconceived target. jocpr.com | Discovering novel, unexpected therapeutic applications for the compound scaffold. |
| Structure-Activity Relationship (SAR) | Systematically modifies the lead compound's structure to understand how changes affect biological activity. patsnap.com | Guiding the rational design of analogs with enhanced potency and selectivity. rroij.com |
| ADMET Profiling | Evaluates the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of lead candidates early in development. danaher.com | Ensuring that optimized compounds have favorable drug-like properties for potential clinical success. |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery by enhancing predictive modeling and streamlining the design process. nih.govpremierscience.commednexus.org These computational tools can analyze vast datasets to identify patterns and relationships that are not apparent through traditional analysis. bohrium.comresearchgate.net
For this compound, AI and ML can be applied at every stage of development. nih.gov Generative models can design novel analogs de novo, creating virtual libraries of compounds with desired properties. researchgate.net Predictive algorithms can then screen these virtual compounds to assess their potential binding affinity for specific targets, as well as their pharmacokinetic and toxicity profiles. nih.govpremierscience.com This in silico approach significantly reduces the time and cost associated with synthesizing and testing new molecules, allowing researchers to focus on the most promising candidates. researchgate.net
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| High-Throughput Virtual Screening | Uses ML models to rapidly screen massive virtual compound libraries to prioritize candidates for experimental testing. nih.govbohrium.com | Accelerates hit identification and reduces the cost of physical screening. |
| De Novo Drug Design | Employs generative AI to create novel molecular structures with optimized properties for a specific biological target. | Expands chemical space and generates innovative drug candidates. |
| ADMET Prediction | Predicts the absorption, distribution, metabolism, excretion, and toxicity of a compound using computational models. | Allows for early-stage filtering of compounds with poor pharmacokinetic profiles. |
| Structure-Based Drug Design | Integrates AI with molecular docking and dynamics simulations to predict and analyze compound-target interactions. nih.gov | Facilitates the rational design of more potent and selective inhibitors. |
Exploration of Novel Biological Targets and Polypharmacology
The therapeutic value of this compound is contingent on identifying its biological targets. The imidazole scaffold is known to interact with a wide range of enzymes and receptors, suggesting that this compound could have diverse biological activities. researchgate.netnih.govmdpi.com Future research should focus on target deconvolution studies to identify the specific proteins or pathways modulated by this molecule. This could uncover novel therapeutic applications in areas such as oncology, infectious diseases, or inflammation. mdpi.comnih.gov For instance, different imidazole derivatives have shown promise as inhibitors of kinases, topoisomerase I, and epidermal growth factor receptors (EGFR). grantome.comnih.govacs.org
Furthermore, the concept of polypharmacology—where a single drug interacts with multiple targets—is gaining traction. This multi-target approach can lead to enhanced efficacy or new therapeutic indications. Investigating the polypharmacological profile of this compound could reveal synergistic interactions that would not be discovered through a single-target screening approach.
Development of Advanced Synthetic Methodologies for Analogs
The ability to efficiently synthesize a diverse library of analogs is critical for lead optimization and SAR studies. rsc.org Advances in synthetic organic chemistry provide powerful tools for creating novel derivatives of this compound. rroij.com Modern synthetic methodologies, such as C-H activation, photoredox catalysis, and multicomponent reactions, allow for more rapid and efficient access to a wide variety of functionalized heterocyclic compounds. rsc.org
Future work should explore innovative synthetic routes to modify the core imidazole scaffold and introduce various substituents on the phenyl ring. For example, methods like the Debus-Radziszewski reaction or one-pot, four-component reactions under microwave irradiation have been successfully used to synthesize novel imidazole derivatives. mdpi.comnih.gov Developing robust and scalable synthetic strategies will be essential for producing the quantities of material needed for extensive preclinical evaluation. rsc.org
| Synthetic Method | Description | Advantage |
|---|---|---|
| Multicomponent Reactions | Reactions where three or more reactants combine in a single step to form a product containing substantial parts of all reactants. rsc.org | High efficiency, atom economy, and rapid generation of molecular diversity. |
| C-H Activation/Functionalization | Directly converts C-H bonds into C-C or C-heteroatom bonds, avoiding pre-functionalized starting materials. rsc.org | Streamlines synthesis and allows for late-stage modification of complex molecules. |
| Microwave-Assisted Synthesis | Uses microwave irradiation to heat reactions, often leading to dramatically reduced reaction times and improved yields. nih.gov | Accelerates the synthesis of analog libraries. |
| Flow Chemistry | Performs chemical reactions in a continuous flowing stream rather than in batches, offering precise control over reaction conditions. | Improved safety, scalability, and reproducibility. |
Collaborative Research Initiatives in Academic and Industrial Settings
The journey of a compound from a laboratory curiosity to a clinical therapeutic is long, complex, and expensive. Bridging the gap between basic research and commercial development requires strong collaboration between academic institutions and the pharmaceutical industry. mdpi.comoaepublish.com Academic labs often excel at early-stage discovery, target validation, and mechanistic studies, while industrial partners provide the resources, infrastructure, and expertise needed for large-scale synthesis, preclinical development, and clinical trials. nih.govnih.gov
Future progress for this compound will be significantly enhanced by establishing such strategic alliances. nih.gov These partnerships can take many forms, including joint research projects, public-private consortia, and technology licensing agreements. oaepublish.com By combining the innovative strengths of academia with the developmental capabilities of industry, the therapeutic potential of this promising compound scaffold can be more effectively and efficiently realized. rsc.orgmdpi.com
Q & A
Q. What are the common synthetic routes for 1-(3-Methoxyphenyl)-1H-imidazol-2-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via multi-step organic reactions. A key approach involves coupling a substituted phenyl group with an imidazole precursor. For example, reactions may start with a methoxy-substituted benzyl chloride reacting with 2-aminimidazole under nucleophilic substitution conditions. Solvent choice (e.g., acetonitrile or toluene), temperature (often 80–100°C), and catalysts (e.g., potassium phosphate or diisopropylethylamine) significantly impact yield and purity. Post-reaction purification via flash chromatography or recrystallization is critical .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming the structure, particularly the methoxyphenyl and imidazole moieties. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography provides definitive stereochemical information. Infrared (IR) spectroscopy identifies functional groups like the amine (-NH₂) and methoxy (-OCH₃) groups. High-resolution data from these techniques are necessary to resolve structural ambiguities .
Q. How does the methoxy group's position on the phenyl ring influence the compound's physicochemical properties?
- Methodological Answer : The 3-methoxy substitution enhances solubility in polar solvents compared to 4-methoxy analogs due to altered dipole moments. Computational studies (e.g., DFT calculations) can predict electronic effects, such as electron-donating properties impacting reactivity. Experimentally, HPLC retention times and logP values quantify hydrophobicity differences, which are critical for bioavailability assessments .
Advanced Research Questions
Q. What strategies optimize the synthesis of this compound for scale-up in academic settings?
- Methodological Answer : Optimize reaction parameters using Design of Experiments (DoE) to identify critical variables (e.g., stoichiometry, solvent polarity). Microwave-assisted synthesis can reduce reaction time. For scale-up, replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., ethanol/water mixtures). Monitor reaction progress via TLC or in-situ FTIR to minimize byproducts .
Q. How can researchers address discrepancies in biological activity data for this compound across studies?
- Methodological Answer : Contradictions may arise from impurities or stereochemical variations. Validate purity via HPLC (>95%) and confirm stereochemistry with X-ray crystallography. Standardize assay conditions (e.g., cell lines, incubation times) and include positive controls (e.g., known kinase inhibitors). Cross-validate results using orthogonal methods like SPR (surface plasmon resonance) for binding affinity measurements .
Q. What computational tools predict the binding interactions of this compound with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with targets like kinases or GPCRs. Molecular dynamics simulations (GROMACS) assess stability of ligand-target complexes. Frontier orbital analysis (via Gaussian software) predicts reactive sites for electrophilic/nucleophilic attacks, aiding in rational drug design .
Q. How does soil composition affect the environmental persistence of this compound?
- Methodological Answer : Conduct sorption-desorption studies using batch equilibration techniques with Freundlich isotherm modeling. Soils with high organic carbon content increase sorption, reducing mobility. Analyze metabolites (e.g., via LC-MS/MS) to assess degradation pathways. Compare data across soil types (e.g., loam vs. clay) to model environmental fate .
Q. What mechanistic insights explain the compound's selectivity towards specific enzymes?
- Methodological Answer : Use kinetic assays (e.g., stopped-flow spectroscopy) to determine inhibition constants (Ki). Structural analogs with varied substituents (e.g., 4-fluoro vs. 3-methoxy) can identify key pharmacophore elements. Cryo-EM or co-crystallization studies reveal binding pocket interactions, such as hydrogen bonding with active-site residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
